Allyl(chloromethyl)dimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

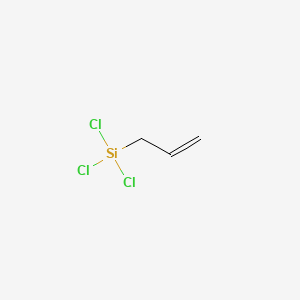

2D Structure

Properties

IUPAC Name |

chloromethyl-dimethyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHLOVCFFWGSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339494 | |

| Record name | Allyl(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33558-75-7, 75422-66-1 | |

| Record name | Allyl(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Allyl(chloromethyl)dimethylsilane?

A Technical Guide to the Physical Properties of Allyl(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various chemical data sources and is intended to serve as a valuable resource for professionals in research and development.

Physical and Chemical Properties

This compound is a versatile organosilane compound used as a chemical intermediate in various synthetic processes. An understanding of its physical properties is essential for its safe handling, application in experimental procedures, and for the prediction of its behavior in chemical reactions.

Data Summary

The quantitative physical properties of this compound are summarized in the table below. It is important to note that this compound is referenced by two CAS numbers, 75422-66-1 and 33558-75-7, both of which refer to the same molecule.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C6H13ClSi | [2][3] |

| Molecular Weight | 148.71 g/mol | [3][4] |

| Boiling Point | 163 - 166 °C / 325.4 - 330.8 °F | [5] |

| 63-66 °C @ 50 mm Hg | [6] | |

| 140 °C | [3] | |

| Density | 0.907 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.449 | [7][6] |

| n20/D 1.45 | [8] | |

| Flash Point | 28 °C | [3] |

| 82 °F | ||

| Melting Point | < 0 °C | [3] |

| Appearance | Colorless to light yellow, clear liquid | [5][8] |

| Solubility | Insoluble in water. |

Experimental Protocols

-

Boiling Point: The boiling point is typically determined by distillation. The substance is heated, and the temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded. For substances sensitive to decomposition at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure (e.g., mm Hg).

-

Density: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments allow for the precise determination of the mass of a known volume of the substance at a specified temperature.

-

Refractive Index: A refractometer is used to measure the refractive index of a liquid. This value is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

-

Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus. The liquid is heated, and a flame is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the material will ignite.

-

Melting Point: For substances that are solid at room temperature, the melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. For substances like this compound, which have a melting point below 0 °C, a cryostat or a similar low-temperature apparatus would be required.

Chemical Reactivity: Chloroamination Reaction

This compound undergoes various chemical transformations characteristic of allylsilanes. One notable reaction is its chloroamination with N,N-dichloroarenesulfonamides. In this reaction, the electrophilic chlorine and the sulfonamide group add across the allyl double bond.[9][10]

The diagram below illustrates the general workflow for the chloroamination of this compound.

Caption: Chloroamination of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electronics materials,OLED,LCD,RM materials,CAS#:75422-66-1,丙烯基(氯甲基)二甲基硅烷,this compound [en.chemfish.com]

- 4. gelest.com [gelest.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound ,97% - Amerigo Scientific [amerigoscientific.com]

- 7. This compound | 75422-66-1 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Unusual Transformations of Allylsilanes in the Reaction with <i>N</i>,<i>N</i>-Dichloroarenesulfonamides - ProQuest [proquest.com]

- 10. Unusual Transformations of Allylsilanes in the Reaction with <i>N</i>,<i>N</i>-Dichloroarenesulfonamides - ProQuest [proquest.com]

An In-depth Technical Guide to Allyl(chloromethyl)dimethylsilane

This technical guide provides a comprehensive overview of Allyl(chloromethyl)dimethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physical and spectral properties, synthesis methodologies with a focus on experimental protocols, and its applications in organic chemistry.

Chemical Identity and Structure

This compound is a bifunctional molecule containing both a reactive chloromethyl group and an allyl group attached to a central silicon atom. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Chemical Structure:

The structure of this compound is as follows:

Identifiers:

| Identifier | Value |

| IUPAC Name | chloromethyl-dimethyl-prop-2-enylsilane[1] |

| CAS Number | 33558-75-7, 75422-66-1[1] |

| Molecular Formula | C6H13ClSi[1] |

| Molecular Weight | 148.71 g/mol |

| SMILES | C--INVALID-LINK--(CC=C)CCl |

| InChI | InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3[1] |

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical Properties

| Property | Value | Reference |

| Boiling Point | 63-66 °C @ 50 mmHg | [2] |

| Density | 0.907 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.449 | [2] |

Table 2: Spectral Data

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectral data available.[3] |

| ¹³C NMR | Spectral data available.[1] |

| Infrared (IR) | FTIR and ATR-IR spectra are available.[1] |

| Mass Spectrometry (MS) | GC-MS data is available, showing characteristic fragmentation patterns.[1] |

Synthesis of this compound

This compound can be synthesized through several routes. The most common and versatile method involves the Grignard reaction, where a suitable Grignard reagent is reacted with a chlorosilane precursor. Another method is the direct chlorination of an appropriate allylsilane.

Grignard Reaction: An Experimental Protocol

The following protocol describes a representative synthesis of this compound via the Grignard reaction. This procedure is adapted from the well-established synthesis of analogous organosilanes.[4]

Reaction Scheme:

Materials and Equipment:

-

(Chloromethyl)dimethylchlorosilane

-

Allyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous 1,4-Dioxane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottomed flask

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a nitrogen inlet

-

Magnetic stirrer

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Slowly add a solution of allyl bromide in the anhydrous solvent from the dropping funnel to initiate the reaction. The reaction is exothermic and may require initial warming to start.

-

Once the reaction begins, continue the dropwise addition of the allyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with (Chloromethyl)dimethylchlorosilane:

-

In a separate flame-dried three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place a solution of (chloromethyl)dimethylchlorosilane in anhydrous 1,4-dioxane.

-

Cool the flask in an ice/water bath.

-

Slowly add the freshly prepared allylmagnesium bromide solution from the dropping funnel to the cooled chlorosilane solution. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash them with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis due to its dual functionality. The allyl group can participate in various reactions, including hydrosilylation and electrophilic additions, while the chloromethyl group can be used for nucleophilic substitution reactions.

One notable application is in chloroamination reactions, where it reacts with N,N-dichloroarenesulfonamides.[5] Furthermore, as an allylsilane, it can be expected to undergo reactions characteristic of this class of compounds, such as the Hosomi-Sakurai reaction, which involves the Lewis acid-mediated allylation of various electrophiles.[6] The ability to introduce both an allyl and a functionalized silyl moiety makes it a versatile tool for the construction of complex organic molecules.

References

- 1. This compound | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 75422-66-1 [chemicalbook.com]

- 3. This compound(33558-75-7) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. scispace.com [scispace.com]

Synthesis and Characterization of Allyl(chloromethyl)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(chloromethyl)dimethylsilane is a versatile organosilane reagent of significant interest in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive chloromethyl group and an allyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for professionals in research and drug development. This document outlines common synthetic routes and presents a compilation of spectroscopic and physical data crucial for its identification and application.

Introduction

This compound, with the chemical formula C₆H₁₃ClSi, serves as a valuable building block in organic chemistry.[1][2] The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the allyl group can participate in various addition and rearrangement reactions.[3] This dual reactivity makes it a key intermediate in the synthesis of more complex organosilanes and organic molecules. Understanding its synthesis and having access to its comprehensive characterization data is paramount for its effective utilization in research and development.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The primary approaches involve either the direct chlorination of an appropriate silane precursor or a methylation reaction.

Chlorination of Allyltrimethylsilane

A common laboratory-scale synthesis involves the free-radical chlorination of allyltrimethylsilane. This method utilizes a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to facilitate the reaction with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Experimental Protocol:

-

Materials: Allyltrimethylsilane, sulfuryl chloride, benzoyl peroxide, and a suitable solvent (e.g., carbon tetrachloride, though safer alternatives are recommended).

-

Procedure: To a solution of allyltrimethylsilane in a dry, inert solvent, sulfuryl chloride is added dropwise at a controlled temperature, typically with cooling. A catalytic amount of benzoyl peroxide is added in portions to initiate and sustain the reaction. The reaction mixture is then refluxed for several hours. Progress is monitored by techniques such as gas chromatography (GC). Upon completion, the reaction mixture is carefully distilled to isolate the desired product, this compound.

Reaction of (Chloromethyl)dimethylchlorosilane with an Allyl Grignard Reagent

An alternative approach involves the reaction of (chloromethyl)dimethylchlorosilane with a suitable allylating agent, such as allylmagnesium bromide. This nucleophilic substitution reaction at the silicon center provides a direct route to the target molecule.

Experimental Protocol:

-

Materials: (Chloromethyl)dimethylchlorosilane, magnesium turnings, allyl bromide, and an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Procedure: A Grignard reagent is first prepared by reacting allyl bromide with magnesium turnings in anhydrous ether. To this freshly prepared allylmagnesium bromide solution, (chloromethyl)dimethylchlorosilane is added slowly at a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.[4]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃ClSi | [1][2] |

| Molecular Weight | 148.71 g/mol | [1][5] |

| Boiling Point | 140 °C | [5] |

| 63-66 °C @ 50 mm Hg | [6] | |

| Density | 0.907 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.449 | [6][7] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H NMR | ~0.2 | s | Si-(CH₃)₂ | [8] |

| ~1.7 | d | Si-CH₂-CH | [8] | |

| ~2.8 | s | Si-CH₂-Cl | [8] | |

| ~4.9 | m | CH=CH₂ | [8] | |

| ~5.8 | m | CH=CH₂ | [8] | |

| ¹³C NMR | -3.5 | Si-(CH₃)₂ | [1] | |

| 24.5 | Si-CH₂-CH | [1] | ||

| 28.5 | Si-CH₂-Cl | [1] | ||

| 114.5 | CH=CH₂ | [1] | ||

| 134.0 | CH=CH₂ | [1] |

3.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment | Reference |

| 148 | Low | [M]⁺ (Molecular Ion) | [1] |

| 133 | Moderate | [M - CH₃]⁺ | [1] |

| 107 | High | [M - C₃H₅]⁺ | [1] |

| 93 | High | [M - CH₂Cl]⁺ | [1] |

| 79 | High | [Si(CH₃)₂Cl]⁺ | [1] |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3075 | =C-H stretch (alkene) | [1] |

| ~2960 | C-H stretch (alkane) | [1] |

| ~1630 | C=C stretch (alkene) | [1] |

| ~1250 | Si-CH₃ bend | [1] |

| ~840, 780 | Si-C stretch | [1] |

| ~700 | C-Cl stretch | [1] |

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Applications

This compound undergoes a variety of chemical transformations. The chloromethyl group is susceptible to nucleophilic attack, making it a useful precursor for introducing the allyl(dimethyl)silylmethyl moiety. The allyl group can participate in hydrosilylation, epoxidation, and other addition reactions.[9] In the presence of Lewis acids, it can undergo intramolecular rearrangement reactions.

Caption: Key reaction pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for its preparation, along with comprehensive spectroscopic and physical data, offer a valuable resource for researchers in organic synthesis and drug development. The versatility of this reagent, stemming from its dual reactivity, ensures its continued importance as a building block in the creation of novel molecules and materials.

References

- 1. This compound | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Electronics materials,OLED,LCD,RM materials,CAS#:75422-66-1,丙烯基(氯甲基)二甲基硅烷,this compound [en.chemfish.com]

- 6. This compound | 75422-66-1 [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. This compound(33558-75-7) 1H NMR [m.chemicalbook.com]

- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

Allyl(chloromethyl)dimethylsilane safety data sheet and handling precautions

An in-depth guide on the safe handling, properties, and synthetic applications of Allyl(chloromethyl)dimethylsilane for professionals in research and drug development.

Introduction

This compound is a versatile organosilane reagent with the chemical formula C₆H₁₃ClSi.[1] It serves as a valuable chemical intermediate in various organic synthesis applications.[1][2] Its bifunctional nature, featuring both a reactive allyl group and a chloromethyl group, allows for a range of chemical transformations, making it a useful building block for the synthesis of more complex molecules and organosilicon polymers.[2] This guide provides comprehensive safety data, handling precautions, and an overview of its applications in synthetic chemistry, tailored for researchers and professionals in the field.

Safety and Hazard Information

This compound is classified as a flammable liquid and can cause serious eye irritation.[3][4] It is crucial to handle this compound with appropriate safety measures in a well-ventilated area.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClSi | [1] |

| Molecular Weight | 148.70 g/mol | |

| Appearance | Liquid | [1] |

| Boiling Point | 141.5±15.0 °C at 760 mmHg | |

| Flash Point | 27 °C / 80.6 °F | [4] |

| Density | 0.9±0.1 g/cm³ | |

| Vapor Pressure | 7.3±0.3 mmHg at 25°C | |

| Refractive Index | 1.422 |

Hazard Identification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquid | Category 3 | Warning | H226: Flammable liquid and vapor[3] |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[3][4] |

| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation[4] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[3] |

| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[3] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[3] |

Handling and Storage Precautions

Proper handling and storage are essential to ensure safety and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

| PPE Type | Recommendation |

| Eye Protection | Chemical goggles. Contact lenses should not be worn.[3] |

| Hand Protection | Neoprene or nitrile rubber gloves.[3] |

| Skin and Body Protection | Wear suitable protective clothing.[3] |

| Respiratory Protection | Recommended where exposure through inhalation may occur. A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is suggested.[3] |

Handling Procedures

-

Avoid all eye and skin contact and do not breathe vapor and mist.[3]

-

Use in a well-ventilated area.[3]

-

Ground/bond container and receiving equipment to prevent static discharge.[3]

-

Use only non-sparking tools.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Handle empty containers with care as residual vapors are flammable.[3]

Storage Conditions

-

Keep container tightly closed.[1]

-

Store in a cool, well-ventilated place away from heat.[1]

-

Stable in sealed containers stored under a dry inert atmosphere.[3]

-

Incompatible with oxidizing agents.[3]

Experimental Applications and Protocols

This compound is utilized in a variety of organic synthesis reactions. The following sections outline some key applications and provide generalized experimental protocols.

Chloroamination Reactions

This compound reacts with N,N-dichloroarenesulfonamides to yield chloroamination products. This reaction is typically carried out in a chlorinated solvent at low temperatures.

Experimental Workflow for Chloroamination

Caption: Workflow for the chloroamination of this compound.

Protocol:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in carbon tetrachloride.

-

Cool the solution to -10°C using a cooling bath.

-

Slowly add a solution of the N,N-dichloroarenesulfonamide in carbon tetrachloride to the cooled solution while stirring.

-

Maintain the reaction mixture at -10°C and continue stirring for approximately 3 hours.

-

Monitor the reaction progress by techniques such as ¹H NMR spectroscopy, observing the disappearance of the allylic proton signals.

-

Upon completion, the reaction is quenched and worked up using standard laboratory procedures to isolate the chloroamination product.

Silylation Agent

This compound can be used as a silylating agent to introduce a dimethylsilyl group onto various substrates, which can alter their chemical properties like solubility and reactivity.

Precursor for Organosilicon Polymers

This compound serves as a precursor in the synthesis of functional molecules like phenylenebis(silanediyl triflates), which are key synthons for creating organosilicon polymers.[2]

Logical Relationship for Polymer Synthesis

Caption: Role of this compound in organosilicon polymer synthesis.

Fire Fighting and Accidental Release Measures

Fire Fighting Measures

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[3]

-

Firefighting Instructions: Exercise caution when fighting any chemical fire. Use a water spray to cool exposed surfaces.[3]

-

Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[3]

-

Hazards: Flammable liquid and vapor. Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[3]

Accidental Release Measures

-

Personal Precautions: Eliminate all possible sources of ignition. Evacuate unnecessary personnel.[3]

-

Protective Equipment: Equip cleanup crew with proper protection.[3]

-

Environmental Precautions: Prevent entry to sewers and public waters.[3]

-

Containment and Cleaning: Contain any spills with dikes or absorbents. Clean up spills as soon as possible, using an absorbent material to collect it. Use only non-sparking tools for cleanup.[1]

Conclusion

This compound is a valuable reagent for chemical synthesis, but its hazardous properties necessitate careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview for researchers and professionals, enabling its safe and effective use in the laboratory. By understanding its properties and reactivity, scientists can leverage this compound for the development of novel molecules and materials.

References

Spectroscopic Profile of Allyl(chloromethyl)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Allyl(chloromethyl)dimethylsilane (CAS No: 33558-75-7), a valuable organosilicon compound. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Peak Table

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Putative Fragment |

| 107 | [M - CH₂Cl]⁺ |

| 93 | [M - C₃H₅]⁺ |

| 81 | Further fragmentation |

| 79 | Further fragmentation |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific experimental parameters for the analysis of this compound were not detailed in the available resources, the following outlines the general methodologies typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are generally recorded on a spectrometer, such as a Bruker WH-90, operating at a specific frequency for ¹H and ¹³C nuclei. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer, for instance, a Bruker Tensor 27 FT-IR. For liquid samples like this compound, the analysis can be performed using the neat liquid between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is usually recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) with a specified number of scans to achieve an adequate signal-to-noise ratio. A background spectrum of the empty cell or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Reactivity of the Chloromethyl Group in Allyl(chloromethyl)dimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl(chloromethyl)dimethylsilane is a bifunctional organosilane molecule of significant interest in organic synthesis. Its utility stems from the presence of two distinct reactive centers: a nucleophilic allyl group and an electrophilic chloromethyl group. This guide focuses specifically on the reactivity of the chloromethyl group, a key functional handle that allows for the introduction of the allyldimethylsilylmethyl moiety into a variety of molecular scaffolds. Understanding the factors governing the reactivity of this group is paramount for its effective utilization in the synthesis of complex molecules, including those with potential applications in drug development.

The chloromethyl group in this compound is analogous to a primary alkyl chloride, but its reactivity is modulated by the adjacent silicon atom and the nearby allyl group. This guide will provide a comprehensive overview of the types of reactions the chloromethyl group undergoes, with a particular focus on nucleophilic substitution reactions. We will delve into the mechanistic aspects, present quantitative data from relevant studies, and provide detailed experimental protocols for key transformations.

Core Concepts: Reactivity of the Chloromethyl Group

The primary mode of reaction for the chloromethyl group in this compound is nucleophilic substitution, predominantly following an SN2 mechanism. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom.

Several factors influence the rate and outcome of nucleophilic substitution at this center:

-

Nature of the Nucleophile: Stronger nucleophiles will react more readily. Common nucleophiles include alkoxides, phenoxides, carboxylates, thiolates, amines, and azide ions.

-

Steric Hindrance: While the chloromethyl group is primary and relatively unhindered, the dimethylsilyl group can exert some steric influence. However, compared to more bulky silyl groups, this effect is moderate.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are typically employed for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

-

Influence of the Allyl Group: The allyl group, being in proximity to the reaction center, can influence the reactivity. Electronically, the double bond can stabilize the transition state of an SN2 reaction through hyperconjugation.[1][2] This allylic activation is a well-documented phenomenon that leads to enhanced reactivity compared to simple alkyl chlorides.[1][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the hydrosilylation of allyl chloride with chlorodimethylsilane in the presence of a platinum catalyst.

Experimental Protocol: Hydrosilylation of Allyl Chloride

This protocol is adapted from a general procedure for the hydrosilylation of 1-alkenes.[4]

Materials:

-

Chlorodimethylsilane

-

Allyl chloride

-

Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol

-

Anhydrous toluene (optional, as solvent)

Procedure:

-

To a dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add chlorodimethylsilane.

-

Add a catalytic amount of the hexachloroplatinic acid solution.

-

Slowly add allyl chloride dropwise from the dropping funnel to the stirred solution. The reaction can be exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the reaction is complete (monitoring by GC or NMR is recommended to follow the disappearance of the Si-H bond).

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group of this compound readily undergoes substitution with a wide range of nucleophiles, providing a versatile platform for the synthesis of more complex functionalized allylsilanes.

Williamson Ether Synthesis

The reaction with alkoxides or phenoxides provides a straightforward route to the corresponding silyl ethers. This reaction follows the classical Williamson ether synthesis pathway.[5][6]

This is a representative protocol based on the Williamson ether synthesis.[5][6][7]

Materials:

-

This compound

-

An alcohol or phenol (e.g., phenethyl alcohol)

-

A strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))

-

Anhydrous polar aprotic solvent (e.g., THF or DMF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

-

Cool the solution in an ice bath and carefully add the base portion-wise. If using NaH, evolution of hydrogen gas will be observed. Stir the mixture until the deprotonation is complete.

-

Slowly add this compound to the freshly prepared alkoxide/phenoxide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.

-

Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Reactions with Amine Nucleophiles

Primary and secondary amines react with this compound to afford the corresponding N-substituted allyldimethylsilylmethylamines.

This protocol is a general procedure for the N-alkylation of amines.

Materials:

-

This compound

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

-

In a round-bottom flask, dissolve the amine and the base in the solvent.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature or with heating. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, filter off any solid salts.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by distillation or column chromatography to yield the desired aminosilane.

Reactions with Thiol Nucleophiles

Thiolates, generated from thiols and a base, are excellent nucleophiles and react efficiently with this compound to form the corresponding thioethers.

Reactions with Azide Nucleophiles

The chloride can be displaced by an azide ion (e.g., from sodium azide) to produce allyl(azidomethyl)dimethylsilane. This azido-functionalized silane is a useful intermediate for further transformations, such as reduction to the corresponding amine or participation in "click" chemistry reactions.[8]

Grignard Reagent Formation and Subsequent Reactions

The chloromethyl group can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be reacted with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to form new carbon-carbon bonds.[9][10]

This protocol is based on general procedures for Grignard reactions.[9][10]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

An aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.

-

Add a small amount of a solution of this compound in the anhydrous solvent. A crystal of iodine may be added to initiate the reaction.

-

Once the reaction has started (as evidenced by bubbling and heat evolution), add the remaining solution of the silane dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution in an ice bath and add a solution of the aldehyde in the same anhydrous solvent dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for a few hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Quantitative Data

Specific kinetic and yield data for nucleophilic substitution reactions of this compound are not extensively reported in the literature. However, data from analogous systems can provide valuable insights into its reactivity.

| Nucleophile/Reaction | Substrate | Product | Yield (%) | Conditions | Reference |

| Phenylmagnesium bromide | Chloro(chloromethyl)dimethylsilane | (Chloromethyl)dimethylphenylsilane | 80-81 | THF, 1,4-dioxane, ZnCl₂·TMEDA (cat.), 23 °C, 2 h | [11] |

| N,N-dichloro-p-toluenesulfonamide | This compound | N-Chloro-N-{2-chloro-3-[(chloromethyl)(dimethyl)silyl]propyl}-4-methylbenzenesulfonamide | 47 | CCl₄/CH₃CN, -10 °C, 3 h | Not available in search results |

| N,N-dichloro-4-chlorobenzenesulfonamide | This compound | 4-Chloro-N-{2-chloro-3-[(chloromethyl)(dimethyl)silyl]propyl}benzenesulfonamide | 32 | CCl₄/CH₃CN, -10 °C, 3 h | Not available in search results |

| p-Cresol | Chloroacetic acid | p-Methylphenoxyacetic acid | - | H₂O, KOH, reflux | [6] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathways for the chloromethyl group.

Caption: Experimental workflow for Williamson ether synthesis.

Caption: Workflow for Grignard reaction.

Conclusion

The chloromethyl group in this compound is a versatile functional handle that primarily undergoes nucleophilic substitution reactions via an SN2 mechanism. Its reactivity is enhanced by the neighboring allyl group, making it a valuable reagent for introducing the allyldimethylsilylmethyl moiety into a wide array of molecules. This guide has provided an in-depth overview of the synthesis and reactivity of this important building block, complete with representative experimental protocols and visualizations of key chemical transformations. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these principles is essential for the rational design of synthetic routes and the creation of novel molecular architectures.

References

- 1. Effect of Allylic Groups on SN2 Reactivity | Semantic Scholar [semanticscholar.org]

- 2. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. benchchem.com [benchchem.com]

- 8. Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS. | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. Organic Syntheses Procedure [orgsyn.org]

Stability of Allyl(chloromethyl)dimethylsilane Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(chloromethyl)dimethylsilane is a bifunctional organosilane containing both a reactive chloromethyl group and an allyl group attached to a central silicon atom. This guide provides a comprehensive overview of the chemical stability of this compound under both acidic and basic aqueous conditions. Due to the limited availability of specific kinetic data for this compound, this document extrapolates from the known reactivity of chloromethylsilanes and allylsilanes. The primary degradation pathway is expected to be the hydrolysis of the chloromethyl group, a reaction catalyzed by both acids and bases, to yield the corresponding silanol and hydrochloric acid. The allyl-silicon bond is generally more stable but can be susceptible to cleavage under certain acidic conditions. This guide details the anticipated reaction mechanisms, summarizes relevant quantitative data from analogous compounds, and provides detailed experimental protocols for stability assessment.

Introduction

This compound serves as a versatile bifunctional reagent in organic synthesis, enabling the introduction of both an allyl and a chloromethylsilyl moiety. The inherent reactivity of the silicon-chloromethyl bond, however, raises critical questions regarding the compound's stability in various chemical environments, particularly in aqueous acidic and basic media commonly encountered in synthetic and pharmaceutical processes. Understanding the degradation pathways and kinetics is paramount for its effective use, storage, and handling.

This technical guide consolidates the available scientific knowledge on the stability of related organosilanes to provide a robust framework for assessing the stability of this compound.

Predicted Stability Profile

The stability of this compound is primarily dictated by the reactivity of its two key functional groups: the chloromethyl group and the allyl group, both attached to the dimethylsilyl core.

-

Under Neutral Conditions: In a dry, inert atmosphere, this compound is stable when stored in sealed containers. However, in the presence of moisture, slow hydrolysis of the chloromethyl group can occur.

-

Under Acidic Conditions: The hydrolysis of the chloromethyl group is expected to be accelerated. Additionally, the silicon-allyl bond may be susceptible to cleavage in the presence of strong acids.

-

Under Basic Conditions: The hydrolysis of the chloromethyl group is also significantly accelerated. The allyl-silicon bond is generally more resistant to basic conditions compared to acidic conditions.

Reaction Mechanisms and Degradation Pathways

The principal degradation route for this compound in aqueous media is the hydrolysis of the chloromethyl group.

Hydrolysis of the Chloromethyl Group

Chloromethylsilanes are known to be highly susceptible to hydrolysis, a reaction that proceeds via nucleophilic substitution at the silicon center.[1][2] The reaction yields a silanol and hydrochloric acid.[1] The resulting silanol, allyl(hydroxymethyl)dimethylsilane, can then undergo self-condensation to form a disiloxane.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is thought to proceed via protonation of the chlorine atom, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the silicon center.

Base-Catalyzed Hydrolysis:

In basic media, a hydroxide ion directly attacks the electrophilic silicon atom, leading to the displacement of the chloride ion. This process is generally faster than acid-catalyzed hydrolysis.[3]

Cleavage of the Allyl-Silicon Bond

The silicon-allyl bond is generally stable but can be cleaved under specific acidic conditions, often in the presence of a proton source and a nucleophile. This reaction typically proceeds with an electrophilic attack on the double bond of the allyl group.

Quantitative Stability Data (from Analogous Compounds)

The hydrolysis of chloromethylsilanes is generally very rapid. For comparison, the hydrolysis rate constants for various alkoxysilanes, which are typically less reactive than chlorosilanes, are presented below. It is important to note that these rates are highly dependent on the specific reaction conditions such as pH, temperature, and solvent.

| Silane | Condition | Rate Constant (k) | Reference |

| Phenyltrimethoxysilane (PTMS) | THF, K2CO3, excess H2O | 2.87 ± 0.14 x 10⁻⁸ M⁻².³ s⁻¹ | |

| Propyltrimethoxysilane (PrTMS) | THF, K2CO3, excess H2O | 1.26 ± 0.11 x 10⁻⁸ M⁻².¹ s⁻¹ | |

| Methacryloxypropyltrimethoxysilane (MPTMS) | THF, K2CO3, excess H2O | 1.42 ± 0.11 x 10⁻⁸ M⁻¹.⁸ s⁻¹ | |

| Tetraethoxysilane (TEOS) | Acidic medium (<0.003 M HCl) | Activation Energy: 11-16 kcal mol⁻¹ | |

| Tetraethoxysilane (TEOS) | Alkaline medium (0.04 to 3 M NH3) | 0.002 - 0.5 M⁻¹ h⁻¹ |

Table 1: Hydrolysis Rate Constants and Activation Energies for Various Alkoxysilanes.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating method should be employed.[4] This typically involves subjecting the compound to stress conditions (e.g., acidic and basic solutions at various temperatures) and monitoring the decrease in the parent compound and the formation of degradation products over time.

General Experimental Workflow

Protocol 1: Monitoring Hydrolysis by Conductivity

This method is suitable for tracking the rapid hydrolysis of the chloromethyl group by measuring the increase in conductivity due to the formation of hydrochloric acid.[5]

Materials:

-

This compound

-

Deionized water

-

Conductivity meter

-

Magnetic stirrer and stir bar

-

Thermostated water bath

-

Stopwatch

-

Standard hydrochloric acid solution for calibration

Procedure:

-

Calibrate the conductivity meter with standard HCl solutions.

-

Place a known volume of deionized water in a beaker within the thermostated water bath and allow it to equilibrate to the desired temperature.

-

Begin stirring the water at a constant rate.

-

Initiate the reaction by adding a precise amount of this compound to the water and simultaneously start the stopwatch.

-

Record the conductivity at regular time intervals until a stable reading is achieved.

-

The rate of reaction can be determined from the rate of change of conductivity.[5]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the parent compound and its volatile degradation products.[6][7]

Materials:

-

This compound

-

Acidic and basic buffer solutions

-

Organic solvent for extraction (e.g., heptane, diethyl ether)[8]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Prepare reaction mixtures by adding a known amount of this compound to the acidic or basic buffer solutions in sealed vials.

-

Incubate the vials at a constant temperature.

-

At predetermined time points, quench the reaction by cooling the vial and neutralizing the solution if necessary.

-

Extract the organic components from the aqueous solution using a suitable solvent.

-

Dry the organic extract over an anhydrous drying agent.

-

Analyze the extract by GC-MS to identify and quantify the remaining this compound and any degradation products.[6]

Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, can be used to monitor the hydrolysis reaction in situ.[9][10][11] ²⁹Si NMR is especially useful for observing the changes in the silicon environment as the chloromethyl group is replaced by a hydroxyl group and subsequently forms siloxane bonds.[12][13]

Materials:

-

This compound

-

Deuterated solvents (e.g., D₂O, acetone-d₆)

-

Acid or base catalyst

-

NMR spectrometer

Procedure:

-

Prepare the reaction mixture directly in an NMR tube by adding the deuterated solvent, catalyst, and a known amount of this compound.

-

Acquire NMR spectra at regular intervals.

-

Monitor the decrease in the signal intensity of the parent compound and the appearance of new signals corresponding to the hydrolysis and condensation products.[11]

-

Integrate the signals to determine the relative concentrations of the different species over time.

Summary and Conclusions

This compound is expected to be unstable in aqueous acidic and basic conditions, primarily due to the rapid hydrolysis of the chloromethyl group. This reaction is catalyzed by both acids and bases and leads to the formation of the corresponding silanol and hydrochloric acid. The resulting silanol can further undergo condensation to form disiloxanes. While the allyl-silicon bond is more robust, it may be susceptible to cleavage under strong acidic conditions.

For applications requiring the use of this compound in aqueous environments, careful control of pH and temperature is crucial. The experimental protocols provided in this guide offer robust methods for quantitatively assessing the stability of this compound and for characterizing its degradation products. Researchers and drug development professionals should perform stability studies under their specific experimental conditions to ensure the integrity and desired reactivity of this compound.

References

- 1. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 2. researchgate.net [researchgate.net]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]

- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Allyl(chloromethyl)dimethylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl(chloromethyl)dimethylsilane. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes information from safety data sheets (SDS), general chemical principles, and analogous compounds to offer a robust qualitative assessment. Additionally, a general experimental protocol for determining solubility is provided for researchers requiring precise quantitative measurements.

Core Compound Properties

This compound is an organosilane compound with the chemical formula C₆H₁₃ClSi. It is a flammable liquid and is known to be sensitive to moisture. Its structure, featuring both nonpolar (allyl and dimethyl groups) and polar (chloromethyl and silane) moieties, dictates its solubility behavior.

Data Presentation: Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from its chemical structure and available safety data sheets.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Notes |

| Hydrocarbons | Hexane, Heptane, Toluene, Xylene | Miscible / Soluble | The nonpolar allyl and dimethyl groups of the silane will have strong van der Waals interactions with nonpolar hydrocarbon solvents, following the "like dissolves like" principle.[1][2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible / Soluble | Ethers are relatively nonpolar and are generally good solvents for organosilanes. |

| Esters | Ethyl acetate | Soluble | Ethyl acetate has intermediate polarity and is expected to be a good solvent for this compound. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds, including silanes.[1] |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | While the silicon and chloro groups can interact with the hydroxyl group of alcohols, the nonpolar character of the rest of the molecule may limit miscibility, especially with lower-chain alcohols. The reactivity of the chlorosilane with alcohols should also be considered. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible / Soluble | These solvents have polarities that are compatible with the overall polarity of this compound. |

| Aqueous Solvents | Water | Insoluble | Safety data sheets explicitly state that this compound is insoluble in water.[3] This is due to the nonpolar nature of the bulk of the molecule and its reactivity with water. |

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

For researchers requiring precise solubility data, the following general experimental protocol can be adapted.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter to remove any suspended micro-droplets.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method being used.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated analytical instrument (e.g., GC-FID).

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization: Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for solubility assessment of a chemical compound.

References

Allyl(chloromethyl)dimethylsilane: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(chloromethyl)dimethylsilane [(CH₂=CHCH₂) (CH₃)₂SiCH₂Cl] is a bifunctional organosilane reagent that has emerged as a valuable tool in organic synthesis. Its unique structure, possessing both a nucleophilic allyl group and an electrophilic chloromethyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key applications of this compound, including its use in the formation of carbon-carbon and carbon-heteroatom bonds, as a versatile silylating agent, and as a precursor for the synthesis of more complex organosilicon compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Introduction

Organosilicon compounds have become indispensable in contemporary organic chemistry, finding applications in areas ranging from protecting group chemistry to the construction of complex molecular architectures. This compound is a commercially available reagent that offers two distinct reactive sites, enabling sequential or tandem reactions. The allyl group can participate in reactions with electrophiles, often catalyzed by Lewis acids in transformations such as the Hosomi-Sakurai reaction. Concurrently, the chloromethyl group is susceptible to nucleophilic attack, providing a handle for the introduction of a wide variety of functional groups. This dual reactivity makes it a powerful building block for the synthesis of functionalized silanes and as a linchpin in multi-step synthetic sequences.

Applications in Carbon-Carbon Bond Formation

This compound serves as a versatile precursor for the formation of new carbon-carbon bonds through reactions involving either the allyl or the chloromethyl moiety.

Reactions with Organometallic Reagents

The chloromethyl group of this compound readily reacts with organometallic reagents, such as Grignard and organolithium reagents, to form new carbon-silicon and carbon-carbon bonds. This provides a straightforward method for the synthesis of more complex tetraorganosilanes.

Table 1: Reaction of Chloromethyl-Containing Silanes with Grignard Reagents

| Silane | Grignard Reagent | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) | Purity (%) |

| Chloro(chloromethyl)dimethylsilane | Phenylmagnesium bromide | ZnCl₂(TMEDA) (1) | 1,4-Dioxane | 2 | (Chloromethyl)dimethylphenylsilane | 80-81 | >99 |

Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane

-

Apparatus: A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a 500-mL pressure-equalizing dropping funnel fitted with a septum, a magnetic stir bar, and an argon inlet.

-

Reagents:

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%)

-

1,4-Dioxane (240 mL)

-

Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol)

-

Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol, 1.2 equiv)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

-

Procedure:

-

The flask is charged with dichloro(N,N,N',N'-tetramethylethylenediamine)zinc and purged with argon.

-

1,4-Dioxane is added, followed by chloro(chloromethyl)dimethylsilane via the dropping funnel. The mixture is cooled in an ice/water bath.

-

Phenylmagnesium bromide solution is added dropwise over 30 minutes, maintaining the temperature in the ice/water bath. A gentle exothermic reaction occurs with the formation of white salts.

-

After the addition is complete, the mixture is allowed to warm to ambient temperature and stirred for an additional 2 hours.

-

The reaction mixture is poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the organic phase is separated. The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by vacuum distillation to afford (chloromethyl)dimethylphenylsilane as a clear, colorless liquid.

-

Note: This protocol for a similar chloromethylsilane can be adapted for this compound.

Lewis Acid-Catalyzed Reactions: The Hosomi-Sakurai Allylation

The allyl group of this compound can act as a nucleophile in the presence of a Lewis acid, reacting with various electrophiles such as aldehydes and ketones. This reaction, known as the Hosomi-Sakurai reaction, is a powerful tool for the stereoselective synthesis of homoallylic alcohols.

The generally accepted mechanism involves the activation of the electrophile (in this case, an aldehyde) by the Lewis acid. The double bond of the allylsilane then attacks the activated carbonyl carbon, leading to the formation of a β-silyl-stabilized carbocation intermediate. Subsequent elimination of the silyl group yields the homoallylic alcohol.

Figure 1: Generalized mechanism of the Hosomi-Sakurai reaction.

General Experimental Protocol for Hosomi-Sakurai Reaction:

-

To a solution of the aldehyde (1.0 equiv) and this compound (1.2 equiv) in a dry, inert solvent such as dichloromethane at -78 °C under an inert atmosphere, a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, 1.1 equiv) is added dropwise.

-

The reaction mixture is stirred at low temperature until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to afford the corresponding homoallylic alcohol.

Note: Specific reaction conditions and yields will vary depending on the substrate and Lewis acid used.

Silylation and Protecting Group Chemistry

The silicon-chlorine bond in the parent allyl(chloro)dimethylsilane, a related compound, is readily cleaved by nucleophiles, making it a useful silylating agent. This compound can be converted to the corresponding chlorosilane, which can then be used for the protection of alcohols and other functional groups. The allyl group can be subsequently removed under mild conditions, making the allyldimethylsilyl group a valuable protecting group in multi-step synthesis.

General Experimental Protocol for O-Silylation:

-

To a solution of the alcohol (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in a dry, aprotic solvent (e.g., dichloromethane, THF) at 0 °C, allyl(chloro)dimethylsilane (1.2 equiv) is added dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product can be purified by column chromatography.

Intramolecular Rearrangements and Cyclizations

Under the influence of Lewis acids, allyl(chloromethyl)diorganosilanes can undergo intramolecular rearrangement reactions to form cyclic or acyclic products. These transformations often proceed through cationic intermediates and can be highly dependent on the reaction conditions and the substitution pattern of the silane.

For instance, allyl(chloromethyl)diorganosilanes have been shown to undergo an aluminum chloride-catalyzed allyl rearrangement with allylic inversion to produce (3-butenyl)diorganochlorosilanes.

Figure 2: Lewis acid-catalyzed intramolecular rearrangement.

This reactivity can be harnessed for the synthesis of more complex cyclic structures, demonstrating the utility of this compound as a precursor to functionalized carbocycles and heterocycles.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its bifunctional nature allows for a wide array of transformations, including carbon-carbon bond formation, silylation, and the construction of complex molecular frameworks through intramolecular rearrangements. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the broader application of this powerful synthetic tool by researchers in academia and industry. Further exploration of its reactivity is expected to uncover new and innovative synthetic methodologies, solidifying its place in the modern synthetic chemist's toolbox.

An In-depth Technical Guide to Organosilicon Compounds Containing Allyl Groups

For Researchers, Scientists, and Drug Development Professionals

Organosilicon compounds featuring allyl groups, commonly known as allylsilanes, are versatile and powerful reagents in modern organic synthesis. Their unique reactivity, stability, and ease of handling have made them indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis, properties, and key applications of these compounds, with a focus on practical experimental details and mechanistic insights.

Core Properties of Allyltrimethylsilane

Allyltrimethylsilane is a foundational and widely utilized allylsilane. Its physical and chemical properties are crucial for its application in various synthetic transformations.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C6H14Si | [2][3] |

| Molecular Weight | 114.26 g/mol | [2][5] |

| Boiling Point | 84-88 °C | [1][2] |

| Density | 0.719 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.407 | [2] |

| Appearance | Colorless liquid | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Key Synthetic Methodologies

The synthesis of organosilicon compounds containing allyl groups can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Grignard Reaction

A common and straightforward method for the synthesis of simple allylsilanes involves the reaction of a chlorosilane with an allyl Grignard reagent.[6]

Experimental Protocol: Synthesis of Allyltrimethylsilane [6]

-

To a reaction vessel containing magnesium foil (25 g, 1.028 mol) and aluminum foil (6.9 g, 0.257 mol) is added 300 g of divinyl ether as the solvent.

-

A mixture of allyl chloride (89.3 g, 1.168 mol) and trimethylchlorosilane (152.2 g, 1.401 mol) is added dropwise to the reaction vessel.

-

The temperature is maintained at 50 ± 5 °C during the addition.

-

After the addition is complete, the mixture is heated to reflux and maintained for 5 hours.

-

Following the reaction, the mixture is filtered.

-

The filtrate is purified by atmospheric distillation to yield allyltrimethylsilane.

Nickel-Catalyzed Cross-Coupling of Allyl Alcohols

A nickel-catalyzed cross-coupling reaction provides a versatile route to a variety of allylsilanes from readily available allyl alcohols and silylzinc reagents.[7][8] This method is notable for its high regioselectivity and tolerance of various functional groups.[7][8]

Experimental Protocol: NiCl2(PMe3)2-Catalyzed Synthesis of Allylsilanes [7]

-

Preparation of the Silylzinc Reagent: A solution of the corresponding chlorosilane in THF is treated with zinc chloride and a reducing agent to generate the silylzinc reagent (e.g., PhMe2SiZnCl, Ph2MeSiZnCl, or Ph3SiZnCl).

-

Cross-Coupling Reaction:

-

To a solution of the allyl alcohol (1.0 equiv) in toluene is added the silylzinc reagent (1.5 equiv).

-

The catalyst, NiCl2(PMe3)2 (5 mol %), is then added to the mixture.

-

The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS.

-

The reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Copper-Catalyzed Hydrosilylation of 1,3-Dienes

The copper-catalyzed hydrosilylation of 1,3-dienes offers an atom-economical pathway to allylsilanes. The regioselectivity of this reaction can be controlled by the choice of the copper catalyst and ligand system, providing either 1,2- or 1,4-hydrosilylation products.[9][10]

Experimental Protocol: Copper-Catalyzed 1,4-Hydrosilylation of a 1,3-Diene [9]

-

In an oven-dried 10-mL Schlenk tube equipped with a stir bar, add Cu(acac)2 (0.02 mmol, 6.4 mg) and dcype (dicyclohexylphosphinoethane) (0.02 mmol).

-

Add 0.3 mL of dry diethyl ether and diphenylsilane (0.4 mmol, 73.7 mg) to the tube.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the 1,3-diene (0.2 mmol) and wash the inner wall of the Schlenk tube with 0.2 mL of dry diethyl ether.

-

Stir the reaction mixture for 20 hours at 60 °C in an oil bath.

-

After completion, add ethyl acetate and filter to remove the precipitate.

-

Concentrate the resulting solution and purify the crude product by column chromatography.

Key Reactions and Mechanistic Pathways

Allylsilanes are renowned for their participation in a variety of carbon-carbon bond-forming reactions, most notably the Hosomi-Sakurai reaction. Their utility has been further expanded through the development of photoredox-catalyzed transformations.

The Hosomi-Sakurai Reaction

-

Dissolve the aldehyde (2.90 mmol, 1.0 equiv) in dichloromethane (29.0 mL) in a flask under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add titanium tetrachloride (TiCl4) (1.0 equiv) to the solution and stir the resulting mixture at -78 °C for 5 minutes.

-

Add allyltrimethylsilane (1.50 equiv) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for an additional 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-